molecular formula C13H14ClN3OS B5707697 N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide

Cat. No. B5707697
M. Wt: 295.79 g/mol
InChI Key: HPBZUPGYTSVHNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide, also known as TBCA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. TBCA belongs to the class of thiadiazole derivatives, which have shown promising results in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide has been shown to inhibit the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a key role in various cellular processes, including cell proliferation, differentiation, and apoptosis. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide has also been found to modulate the activity of the Wnt/β-catenin signaling pathway, which is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide has been shown to have various biochemical and physiological effects in different cell types and tissues. In cancer cells, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide has been found to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In neuronal cells, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide has been shown to promote neuronal survival and protect against oxidative stress-induced damage, potentially providing a therapeutic strategy for neurodegenerative diseases. In inflammatory cells, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide has been shown to reduce inflammation and improve tissue repair, suggesting its potential as a treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide in lab experiments is its specificity and selectivity towards certain enzymes and signaling pathways, which allows for targeted modulation of cellular processes. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide is its potential toxicity and side effects, which need to be carefully monitored and controlled in lab experiments.

Future Directions

There are several future directions for research on N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide, including:
1. Further elucidation of the mechanism of action of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide, particularly in relation to its effects on specific signaling pathways and enzymes.
2. Investigation of the potential of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide as a therapeutic agent in other diseases, such as metabolic disorders and cardiovascular diseases.
3. Development of new N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide derivatives with improved efficacy and reduced toxicity.
4. Exploration of the use of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide in combination with other therapeutic agents for synergistic effects.
5. Investigation of the potential of N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide as a diagnostic tool for certain diseases, based on its ability to modulate specific cellular processes.

Synthesis Methods

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide can be synthesized through a multi-step reaction process, which involves the condensation of 5-tert-butyl-1,3,4-thiadiazol-2-amine with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base and a solvent, such as dichloromethane or tetrahydrofuran. The resulting product is then purified and characterized using various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Scientific Research Applications

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In cancer research, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific signaling pathways. In neurodegenerative disease research, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide has been found to promote neuronal survival and protect against oxidative stress-induced damage. In inflammatory disease research, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide has been shown to reduce inflammation and improve tissue repair.

properties

IUPAC Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClN3OS/c1-13(2,3)11-16-17-12(19-11)15-10(18)8-5-4-6-9(14)7-8/h4-7H,1-3H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPBZUPGYTSVHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3-chlorobenzamide

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